molecular formula C5H8F3NO2 B1417989 Methyl 2-amino-3,3,3-trifluoro-2-methylpropanoate CAS No. 87492-64-6

Methyl 2-amino-3,3,3-trifluoro-2-methylpropanoate

Cat. No. B1417989
CAS RN: 87492-64-6
M. Wt: 171.12 g/mol
InChI Key: RLPDNZHFLNFZOX-UHFFFAOYSA-N
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Description

“Methyl 2-amino-3,3,3-trifluoro-2-methylpropanoate” is an organic compound with the linear formula H2NCH2CH(CF3)CO2CH3 . It is also known as “Methyl 3-amino-2-(trifluoromethyl)propionate” and "Methyl 2-(aminomethyl)-3,3,3-trifluoro-propanoate" .


Molecular Structure Analysis

The molecular weight of “Methyl 2-amino-3,3,3-trifluoro-2-methylpropanoate” is 171.12 . The compound’s structure can be represented by the SMILES string COC(=O)C(CN)C(F)(F)F and the InChI string 1S/C5H8F3NO2/c1-11-4(10)3(2-9)5(6,7)8/h3H,2,9H2,1H3 .


Physical And Chemical Properties Analysis

“Methyl 2-amino-3,3,3-trifluoro-2-methylpropanoate” is a liquid at room temperature . It has a refractive index of n20/D 1.374 and a density of 1.345 g/mL at 25 °C . The compound has a boiling point of 50 °C at 0.2 mmHg .

Scientific Research Applications

Synthesis Methods

  • A method for synthesizing enantiopure derivatives of (R)-2-amino-3,3,3-trifluoro-2-methyl-N-phenylpropanamide has been developed. The key step involves the amide formation from (R)-2-amino-3,3,3-trifluoro-2-methylpropanoic acid hydrochloride using the Vilsmeier reagent (Li et al., 2013).

Enzymatic Studies

  • The substrate specificity of a heat-stable stereospecific amidase from Klebsiella oxytoca includes 3,3,3-trifluoro-2-amino-2-methylpropanamide. This has implications for biotransformations leading to (R)-(+)-3,3,3-trifluoro-2-amino-2-methylpropanoic acid and related amides (Shaw & Naughton, 2004).

Chemical Reactions and Synthesis

  • The compound reacts with various ketones to produce new fluorinated tricyclic and tetracyclic heterocycles, showing potential in complex organic synthesis (Dolenský et al., 1996).
  • Methyl 3,3,3-trifluoro-2-(pyridin-2-ylimino)propanoates, similar in structure, react with various nucleophiles leading to different heterocyclic compounds, indicating the chemical versatility of related molecules (Sokolov & Aksinenko, 2010).

Biological and Medical Research

  • Fluorinated alpha-methylamino acids, similar in structure, have been used as 19F NMR indicators of intracellular pH in human peripheral blood lymphocytes, demonstrating potential in biological and medical imaging (Taylor & Deutsch, 1983).
  • The compound's structural analogs have been synthesized and tested for antifungal activity, indicating potential pharmacological applications (Yang et al., 2017).

Enzyme-Based Catalysis

  • An amidase from Arthrobacter sp. S-2, acting on a structurally similar compound, has been characterized for enantioselective hydrolysis, demonstrating potential in chiral chemistry and pharmaceuticals (Fuhshuku et al., 2015).
  • A novel amidase from Burkholderia phytofirmans ZJB-15079 was characterized for its ability to degrade a similar compound, showing promise in biocatalysis and pharmaceutical synthesis (Wu et al., 2017).

Safety And Hazards

The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . It has hazard statements H302, H315, H319, and H335, indicating that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

methyl 2-amino-3,3,3-trifluoro-2-methylpropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8F3NO2/c1-4(9,3(10)11-2)5(6,7)8/h9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLPDNZHFLNFZOX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)OC)(C(F)(F)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8F3NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40660046
Record name Methyl 2-amino-3,3,3-trifluoro-2-methylpropanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40660046
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

171.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2-amino-3,3,3-trifluoro-2-methylpropanoate

CAS RN

87492-64-6
Record name Methyl 2-amino-3,3,3-trifluoro-2-methylpropanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40660046
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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